molecular formula C10H13BrN2O2 B12996246 (1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate

(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate

Cat. No.: B12996246
M. Wt: 273.13 g/mol
InChI Key: YNDSKCRVCKRFHK-UWVGGRQHSA-N
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Description

(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate is a chemical compound that features a cyclopentyl acetate moiety substituted with a 4-bromo-1H-pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Oxidized derivatives of the cyclopentyl acetate moiety.

    Reduction: Reduced forms of the pyrazole or cyclopentyl acetate moieties.

    Hydrolysis: Cyclopentanol and pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl acetate is unique due to the combination of the cyclopentyl acetate and 4-bromo-1H-pyrazole moieties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that its simpler analogs cannot .

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

[(1S,3S)-3-(4-bromopyrazol-1-yl)cyclopentyl] acetate

InChI

InChI=1S/C10H13BrN2O2/c1-7(14)15-10-3-2-9(4-10)13-6-8(11)5-12-13/h5-6,9-10H,2-4H2,1H3/t9-,10-/m0/s1

InChI Key

YNDSKCRVCKRFHK-UWVGGRQHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H](C1)N2C=C(C=N2)Br

Canonical SMILES

CC(=O)OC1CCC(C1)N2C=C(C=N2)Br

Origin of Product

United States

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